Ibiglustat succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

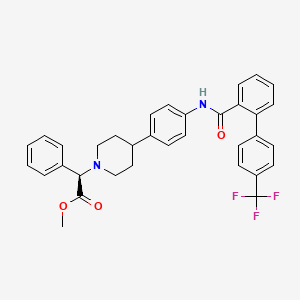

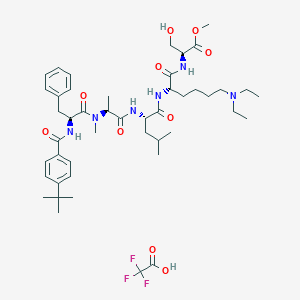

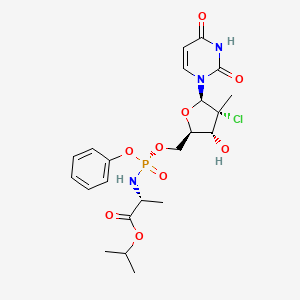

Venglustat, also known as Ibiglustat, GZ402671, GZ-452; Genz-682452 and SAR402671, is a potent and selective Glucosylceramide synthase inhibitor and ceramide glucosyltransferase inhibitor. Ibiglustat blocks the formation of glucosylceramide (GL-1), a key intermediate in the synthesis of GL-3. Ibiglustat is potentially useful for treating Fabry disease. Fabry disease is a rare lysosomal storage disorder, which results in abnormal tissue deposits of a particular fatty substance called globotriaosylceramide (GL-3 or Gb3) throughout the body.

Scientific Research Applications

Immunization and Inflammatory Bowel Disease

A study by Melmed et al. (2010) in "The American Journal of Gastroenterology" explored the impact of immunosuppression on immune responses to pneumococcal vaccination in patients with inflammatory bowel disease (IBD). The study showed that immune response to pneumococcal polysaccharide vaccines is impaired in patients with Crohn's disease on combination immunosuppressive therapy (Melmed et al., 2010).

Antidepressants and Inflammatory Bowel Disease

Macer et al. (2017) in "Inflammatory Bowel Diseases" conducted a systematic review to evaluate the efficacy of antidepressants on IBD activity. The review suggested that antidepressants might have a positive impact on the course of IBD, although conclusive evidence was lacking due to the absence of randomized trials (Macer et al., 2017).

Modulators of Sphingolipid Metabolism in Lung Inflammation

Dechecchi et al. (2011) in the "American Journal of Respiratory Cell and Molecular Biology" investigated the effects of miglustat, a drug affecting ceramide metabolism, on lung inflammation. This study is relevant because miglustat is structurally related to Ibiglustat succinate. It was found that both miglustat and amitriptyline could reduce immune response and decrease the Pseudomonas aeruginosa-induced accumulation of ceramide, suggesting potential therapeutic benefits in treating pulmonary disorders (Dechecchi et al., 2011).

Role of Succinate in Intestinal Inflammation

A study by Connors et al. (2018) in "Nutrients" discussed the role of succinate, a component of Ibiglustat succinate, in intestinal inflammation. The study highlighted that elevated succinate levels in the gut are associated with inflammatory bowel disease and other forms of intestinal inflammation (Connors et al., 2018).

Immunosuppressive Therapies and Vaccination Response

The study by Nguyen et al. (2015) in "Digestive Diseases and Sciences" analyzed the effect of immunosuppressive therapies for IBD on vaccine response. They found a significantly lower response to routine vaccinations in patients on immunosuppressive therapy, which is crucial for considering vaccination strategies in patients possibly treated with Ibiglustat succinate (Nguyen et al., 2015).

Succinate as an Initiator in Tumorigenesis

Two studies by Zhao et al. (2017) in "Oncotarget" explored the role of succinate in tumorigenesis. They found that succinate accumulation is observed in various malignancies and can act as a carcinogenic initiator, indicating its potential role in cancer progression and treatment (Zhao et al., 2017) (Zhao et al., 2017).

properties

CAS RN |

1629063-78-0 |

|---|---|

Product Name |

Ibiglustat succinate |

Molecular Formula |

C24H30FN3O7S |

Molecular Weight |

523.5764 |

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;2-/m10/s1 |

InChI Key |

SQXUKOJKIWCALK-PKLMIRHRSA-N |

SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

GZ/SAR402671A; Ibiglustat L-malate; Genz-682452-AU; SAR402671A; GZ-402671; GZ402671; GZ 402671; SAR402671; SAR-402671; SAR 402671; Genz-682452-AA; Ibiglustat; GZ-452; Genz-682452 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)